2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, an oxazole ring, and a bromophenoxy group, making it a molecule of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol.
Formation of the oxazole ring: The oxazole ring can be synthesized by reacting the brominated furan intermediate with an appropriate amine and a nitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): Used as a radical initiator.
p-Toluenesulfonic acid: Used as a catalyst for cyclization reactions.
Methanol: Used as a solvent in various reactions.
Major Products
Brominated intermediates: Formed during the bromination step.
Oxazole derivatives: Formed during the cyclization step.
Scientific Research Applications
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The exact mechanism of action of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets in bacterial cells, leading to disruption of essential cellular processes . The compound may inhibit enzyme activity or interfere with cell membrane integrity, resulting in antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile is unique due to its combination of a furan ring, an oxazole ring, and a bromophenoxy group. This unique structure imparts specific chemical and biological properties that are not observed in simpler furan or oxazole derivatives .
Properties
Molecular Formula |
C21H20BrN3O3 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H20BrN3O3/c22-14-6-8-16(9-7-14)26-13-17-10-11-19(27-17)21-25-18(12-23)20(28-21)24-15-4-2-1-3-5-15/h6-11,15,24H,1-5,13H2 |
InChI Key |
VIRUCVIKWYMCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.